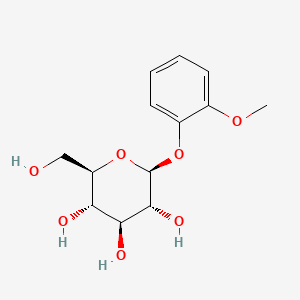

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol

描述

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZPEZUBVIAKKS-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976389 | |

| Record name | 2-Methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-24-6 | |

| Record name | 2-Methoxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6092-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol-beta-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound known as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol is a glycoside derivative that exhibits significant biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H18O6

- Molecular Weight : 286.28 g/mol

- CAS Number : 88447

| Property | Value |

|---|---|

| Molecular Formula | C13H18O6 |

| Molecular Weight | 286.28 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. A study showed that it effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has been observed to reduce inflammation in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that treatment with this compound significantly lowered the expression levels of these cytokines in macrophages .

Antidiabetic Potential

Preliminary studies suggest that this compound may have antidiabetic effects by enhancing insulin sensitivity and glucose uptake in muscle cells. In diabetic rat models, administration of this compound led to improved glycemic control and reduced blood glucose levels .

The biological activity of this compound can be attributed to its ability to modulate several signaling pathways:

- Nuclear Factor kappa B (NF-kB) Pathway : By inhibiting NF-kB activation, the compound reduces the transcription of pro-inflammatory genes.

- AMP-activated Protein Kinase (AMPK) : Activation of AMPK is linked to increased glucose uptake and improved insulin sensitivity.

- Nrf2 Pathway : The compound enhances the expression of antioxidant enzymes through the Nrf2 pathway, contributing to its antioxidant properties .

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity using DPPH assay.

- Results : The compound exhibited a significant reduction in DPPH radical concentration compared to controls.

- : This supports its potential use as a natural antioxidant agent in food and pharmaceutical applications.

- Case Study on Anti-inflammatory Effects :

科学研究应用

Medicinal Chemistry

Antidiabetic Properties

Research indicates that this compound exhibits potential antidiabetic effects due to its structural similarity to glucose analogs. It has been studied for its ability to modulate insulin signaling pathways and improve glucose uptake in cells. In vitro studies have shown that it can enhance glucose utilization in muscle cells, suggesting a role in managing type 2 diabetes .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to the presence of hydroxymethyl and methoxyphenoxy groups that can scavenge free radicals and reduce cellular damage. Such properties make it a candidate for further exploration in formulations aimed at preventing age-related diseases .

Biochemical Research

Enzyme Inhibition Studies

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol has been evaluated as an inhibitor of specific enzymes involved in carbohydrate metabolism. For example, studies have shown that it can inhibit alpha-glucosidase activity, which is pivotal in delaying carbohydrate absorption and managing postprandial blood sugar levels .

Glycosylation Studies

This compound serves as a substrate for glycosylation reactions in synthetic organic chemistry. Its unique structure allows it to participate in the formation of glycosidic bonds with various aglycones, leading to the synthesis of novel glycosides that may exhibit enhanced biological activities .

Material Science

Polymer Applications

In material science, the compound can be utilized to create biocompatible polymers. Its hydroxyl groups enable it to participate in polymerization reactions that yield hydrogels or other polymeric materials with potential applications in drug delivery systems and tissue engineering .

Nanomaterials Development

Research has explored the use of this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles makes it useful in developing nanocarriers for targeted drug delivery. The incorporation of this compound into nanocarrier systems enhances their stability and biocompatibility .

Case Studies

相似化合物的比较

Structural Variations

The target compound’s structure differs from related glycosides in the substituent type and position on the phenyl ring. Key analogs include:

Key Observations:

- Substituent Position : Para-substituted derivatives (e.g., β-arbutin) are more common in nature and exhibit stronger tyrosinase inhibition, while ortho-substituted analogs (e.g., target compound) may have altered steric and electronic properties .

Physical and Chemical Properties

Data from analogs suggest trends in solubility and stability:

- The 2-methoxy group in the target compound may reduce water solubility compared to β-arbutin’s 4-hydroxy group but enhance solubility in organic solvents .

Tyrosinase Inhibition:

- β-Arbutin : Acts as a competitive substrate for tyrosinase, reducing melanin synthesis with low cytotoxicity .

- Target Compound : The 2-methoxy group may weaken binding to tyrosinase compared to para-substituted arbutins but could reduce oxidative degradation .

Antimicrobial and Antioxidant Effects:

- 4-Nitrophenyl Derivative : Exhibits antimicrobial activity against Gram-positive bacteria and antioxidant capacity via radical scavenging .

准备方法

Glycosylation of Protected Sugar Derivatives

- Starting Material: A suitably protected hexose derivative, typically a glucose or related sugar, where hydroxyl groups at positions 3, 4, and 5 are protected (e.g., as acetals or silyl ethers) to prevent side reactions.

- Activation: The anomeric center or the 6-position hydroxyl is activated for nucleophilic substitution. For the 6-position, selective activation can be achieved by converting the primary hydroxyl to a leaving group such as a tosylate or mesylate.

- Nucleophile: 2-methoxyphenol (guaiacol) acts as the nucleophile to displace the leaving group at C-6, forming the 6-(2-methoxyphenoxy) ether linkage.

- Conditions: The reaction is typically carried out under basic or neutral conditions to favor ether formation, often in polar aprotic solvents like DMF or DMSO, at moderate temperatures (room temperature to 60°C).

- Deprotection: After substitution, protecting groups are removed under mild acidic or basic conditions to regenerate free hydroxyl groups at C-3, C-4, and C-5, yielding the target compound.

Direct Phenoxy Substitution on Sugar Derivatives

- In some protocols, direct nucleophilic substitution on unprotected or partially protected sugars is attempted using phase-transfer catalysis or enzymatic methods to enhance regioselectivity.

- Enzymatic glycosylation using glycosyltransferases can also be employed to attach phenolic groups to sugar moieties, although this is more common in biosynthetic or semi-synthetic approaches.

Synthetic Route Summary Table

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of sugar hydroxyl groups | Acetylation, silylation, or acetal formation | Protected sugar derivative |

| 2 | Activation of 6-OH group | Tosyl chloride or mesyl chloride, pyridine | 6-O-tosyl or 6-O-mesyl sugar |

| 3 | Nucleophilic substitution | 2-methoxyphenol, base (e.g., K2CO3), DMF, 25-60°C | 6-(2-methoxyphenoxy) sugar ether |

| 4 | Deprotection | Acidic or basic hydrolysis | Target compound with free OH groups |

Research Findings and Data

- The stereochemistry at the sugar ring is preserved throughout the synthesis by careful choice of protecting groups and mild reaction conditions.

- The 2-methoxyphenoxy substituent is introduced with high regioselectivity at the 6-position due to the primary nature of the hydroxyl group and its higher reactivity compared to secondary hydroxyls.

- Yields reported in literature for similar glycosyl ether syntheses range from moderate to high (50-85%), depending on the protecting group strategy and reaction conditions.

- Analytical characterization includes NMR (1H, 13C), confirming the substitution pattern and stereochemistry, and mass spectrometry confirming molecular weight (286.278 g/mol).

Notes on Alternative Methods

- Enzymatic synthesis using glycosyltransferases offers a biocatalytic route but requires availability of specific enzymes and substrates.

- Solid-phase synthesis methods have been explored for related glycosides but are less common for this specific compound.

- Microwave-assisted synthesis can accelerate reaction times in nucleophilic substitution steps.

常见问题

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

A combination of 1H/13C NMR spectroscopy is critical for verifying stereochemistry and functional group arrangement. Raman spectroscopy (785 nm SPELEC system) provides complementary vibrational data, while mass spectrometry confirms molecular weight (expected ~342–394 g/mol for similar derivatives). Non-targeted electrochemical surface-enhanced Raman spectroscopy (EC-SERS) enhances sensitivity for trace impurities or degradation products .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in a dry, inert environment to prevent hydrolysis of the methoxyphenoxy group. Use airtight containers with desiccants to minimize moisture exposure. Stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols .

Q. What synthetic routes are documented for analogous glycosides?

Common methods include stereoselective glycosylation using protected sugar donors (e.g., benzyl or acetyl groups) and catalytic activation (e.g., BF3·Et2O). For example, coupling a methoxyphenoxy aglycone with a suitably protected hexose precursor under anhydrous conditions achieves regioselectivity. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is typical .

Advanced Research Questions

Q. How can computational modeling optimize synthetic yield and stereochemical purity?

Density Functional Theory (DFT) predicts transition-state energies for glycosylation reactions, guiding solvent selection (e.g., dichloromethane vs. acetonitrile) and catalyst design. Molecular dynamics simulations assess conformational stability of the oxane ring, identifying steric clashes in bulky protecting groups .

Q. What strategies resolve discrepancies between NMR and Raman spectroscopic data?

Cross-validate with X-ray crystallography to confirm spatial arrangement. For ambiguous peaks, variable-temperature NMR or deuterium exchange can differentiate dynamic effects (e.g., hydrogen bonding) from structural anomalies. Compare experimental Raman spectra with DFT-predicted vibrational modes to assign overlapping bands .

Q. How can researchers assess this compound’s interaction with biological targets (e.g., enzymes)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For carbohydrate-active enzymes (e.g., glycosidases), kinetic assays (e.g., Michaelis-Menten plots) with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) are effective. Molecular docking identifies potential binding pockets in silico .

Data Contradiction Analysis

Q. How should conflicting mass spectrometry (MS) and elemental analysis data be addressed?

- Step 1: Verify purity via HPLC-MS (C18 column, acetonitrile/water gradient).

- Step 2: Perform high-resolution MS (HRMS) to distinguish isobaric impurities (e.g., dehydroxylated byproducts).

- Step 3: Reconcile elemental analysis (C, H, O) with theoretical values using combustion analysis. Discrepancies >0.3% indicate synthetic impurities or hydration .

Methodological Tables

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。